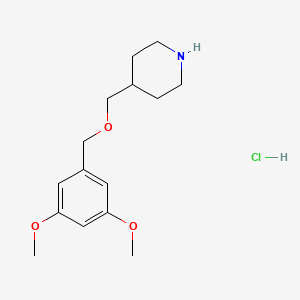

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride

Description

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound known for its potential therapeutic and toxic effects. It was first synthesized in the 1980s and has since been used in various fields of research, including medical, environmental, and industrial studies.

Properties

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUJZSMSVTPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-piperidinemethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Base: Triethylamine or sodium hydride

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and benzyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether

Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents

Major Products

Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid

Reduction: 4-Piperidinemethanol or 4-piperidinemethylamine

Substitution: 3,5-Dimethoxybenzyl alcohol and benzyl chloride

Scientific Research Applications

Chemistry

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is utilized as:

- Reference Standard : It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

- Reagent in Organic Synthesis : The compound is employed in various organic synthesis reactions, contributing to the development of new chemical entities.

| Application | Description |

|---|---|

| Reference Standard | Used for instrument calibration and method validation. |

| Organic Synthesis | Acts as a reagent in chemical reactions. |

Biology

In biological research, this compound has shown potential in:

- Cellular Studies : Investigated for its effects on cellular processes such as proliferation and apoptosis in cancer cell lines.

- Molecular Interactions : Acts as a tool for understanding interactions with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and signaling pathways.

| Biological Aspect | Findings |

|---|---|

| Cellular Processes | Affects cell proliferation and apoptosis in cancer cells. |

| Receptor Interaction | Modulates activity at cannabinoid receptors, impacting physiological responses. |

Medicine

The therapeutic potential of this compound is being explored in:

- Synthetic Cannabinoids : Investigated for its agonistic effects on cannabinoid receptors, which may lead to applications in pain management and mood modulation.

- Potential Anti-Cancer Properties : Preliminary studies suggest it may exhibit anti-cancer effects due to its influence on cellular mechanisms.

| Medical Application | Potential Impact |

|---|---|

| Pain Management | Agonist effects on cannabinoid receptors may provide analgesic properties. |

| Cancer Treatment | Possible anti-cancer effects through modulation of cellular processes. |

Industry

In industrial applications, the compound is used for:

- Material Development : Its unique chemical properties allow for incorporation into new materials with specific functionalities.

- Process Optimization : Utilized in various industrial processes where specific chemical reactions are required.

| Industrial Use | Description |

|---|---|

| Material Development | Contributes to the creation of new materials with desired properties. |

| Process Optimization | Enhances efficiency in chemical processes. |

Case Study 1: Cellular Mechanisms

A study demonstrated that this compound influences cell proliferation in human cancer cell lines by modulating signaling pathways associated with apoptosis. The compound showed significant activity at cannabinoid receptors, suggesting a dual role in both pain relief and potential anti-cancer mechanisms.

Case Study 2: Pharmacological Properties

Another investigation focused on the pharmacological properties of this compound as a synthetic cannabinoid. It was found to bind selectively to CB1 and CB2 receptors, leading to alterations in neurotransmitter release that could be beneficial for therapeutic applications related to mood disorders .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as cannabinoid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

CP-55940: Another synthetic cannabinoid with similar receptor binding properties.

HU-210: A potent synthetic cannabinoid with a different chemical structure but similar pharmacological effects.

JWH-018: A synthetic cannabinoid with a different core structure but similar receptor affinity.

Uniqueness

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with cannabinoid receptors. Its methoxy groups and piperidine ring contribute to its unique pharmacological profile, differentiating it from other synthetic cannabinoids.

Biological Activity

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound with emerging interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a methoxy-substituted benzyl group linked to a piperidinylmethyl ether, forming a hydrochloride salt.

- CAS Number : 1220020-35-8

- Synthesis : Typically synthesized via the reaction of 3,5-dimethoxybenzyl chloride with 4-piperidinemethanol in the presence of a base such as triethylamine or sodium hydride, followed by hydrochloric acid treatment to yield the hydrochloride salt.

This compound is primarily studied for its interaction with cannabinoid receptors. It acts as an agonist at these receptors, influencing various signaling pathways that can lead to physiological responses such as analgesia and altered mood states.

Key Mechanisms:

- Receptor Binding : The compound binds selectively to CB1 and CB2 cannabinoid receptors, modulating neurotransmitter release and cellular signaling.

- Influence on Cellular Processes : It has been shown to affect cell proliferation and apoptosis in certain cancer cell lines, indicating potential anti-cancer properties .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells.

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | <1 | High |

| HSC-2 (Oral Cancer) | <1 | High |

| HGF (Normal Fibroblasts) | >10 | Low |

The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored due to its agonistic action on cannabinoid receptors. It may influence mood regulation and pain perception, which are critical areas in treating conditions like anxiety and chronic pain.

Case Studies and Research Findings

- Study on Cytotoxicity :

- Therapeutic Potential in Cancer :

- In Vivo Studies :

Q & A

Basic: What are the standard synthetic routes for 3,5-dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the piperidine intermediate via hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ .

- Step 2: Functionalization of the piperidine ring with a chloromethyl group, often via ethoxylation or halogenation (e.g., using BBr₃ or Cl₂) .

- Step 3: Coupling the 3,5-dimethoxybenzyl moiety through Wittig-Horner or Michaelis-Arbuzov reactions, employing reagents like triethyl phosphite or diethyl phosphonate .

Characterization: Intermediates are validated using NMR (¹H/¹³C), mass spectrometry, and X-ray diffraction (for crystalline intermediates) .

Basic: How is the purity of this compound assessed, and what analytical thresholds are critical?

Methodological Answer:

- HPLC/GC-MS: Quantifies impurities (<0.1% for pharmaceutical-grade intermediates) and verifies retention time against standards .

- Elemental Analysis: Confirms stoichiometry (C, H, N, Cl within ±0.4% of theoretical values) .

- Melting Point: Sharp mp range (e.g., 46–48°C for related dimethoxybenzyl derivatives) indicates crystallinity and purity .

Advanced: How do researchers resolve contradictions in biological activity data for piperidinylmethyl ether derivatives?

Methodological Answer:

Discrepancies often arise from:

- Structural Isomerism: E.g., axial vs. equatorial substitution on the piperidine ring, which alters receptor binding. Conformational analysis via NOESY NMR or molecular docking clarifies spatial arrangements .

- Solubility Artifacts: Bioactivity assays in DMSO vs. aqueous buffers may yield conflicting results. Controls include parallel assays with solubilizing agents (e.g., β-cyclodextrin) .

- Metabolic Instability: In vitro vs. in vivo discrepancies are addressed via metabolic profiling (e.g., liver microsome assays) to identify labile groups (e.g., methoxy or ether linkages) .

Advanced: What strategies mitigate low yields during the ethoxylation step of piperidine intermediates?

Methodological Answer:

Low yields (<50%) in ethoxylation are often due to:

- Steric Hindrance: Bulky substituents on the piperidine nitrogen hinder nucleophilic attack. Solutions include using smaller leaving groups (e.g., tosyl instead of mesyl) or elevated temperatures (80–100°C) .

- Byproduct Formation: Competing elimination reactions are minimized by anhydrous conditions and inert atmospheres (N₂/Ar) .

- Catalyst Optimization: Transition-metal catalysts (e.g., CuI) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Basic: What safety protocols are critical when handling 3,5-dimethoxybenzyl derivatives?

Methodological Answer:

- PPE: Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during hydrochlorination) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How is the crystal structure of 3,5-dimethoxybenzyl derivatives determined, and what challenges arise?

Methodological Answer:

- Powder XRD: Direct-space genetic algorithms resolve structures for non-crystalline or polycrystalline samples, as demonstrated for 3,5-dimethoxybenzyl bromide .

- Challenges:

- Disorder in Methoxy Groups: Dynamic disorder is modeled using split-atom refinement or temperature factor analysis .

- Hydrogen Bonding Networks: Weak interactions (C–H···O) require high-resolution synchrotron data (<1.0 Å) for accurate mapping .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Neurological Targets: Piperidine derivatives modulate sigma receptors or acetylcholinesterase, relevant to Alzheimer’s disease .

- Anticancer Scaffolds: Methoxybenzyl groups enhance lipophilicity for blood-brain barrier penetration in glioblastoma studies .

- Peptidomimetics: The ether linkage mimics peptide bonds, enabling protease resistance in drug design .

Advanced: How do researchers validate the mechanism of action for this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, Ki values are derived from IC₅₀ shifts under varying substrate concentrations .

- Docking Simulations: Software (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, validated by mutagenesis (e.g., Ala-scanning of catalytic residues) .

- Isothermal Titration Calorimetry (ITC): Measures binding enthalpy (ΔH) and stoichiometry to confirm target engagement .

Basic: What spectroscopic techniques differentiate positional isomers in dimethoxybenzyl-piperidine derivatives?

Methodological Answer:

- ¹H NMR: Methoxy proton signals split into distinct singlets (e.g., 3,5- vs. 2,4-substitution) due to symmetry differences .

- NOESY: Correlates spatial proximity of methoxy groups to piperidine protons, confirming substitution patterns .

- IR Spectroscopy: C–O–C stretching frequencies (1050–1250 cm⁻¹) vary with electronic environments of ether linkages .

Advanced: How are stability issues addressed during long-term storage of hydrochloride salts?

Methodological Answer:

- Lyophilization: Freeze-drying under vacuum (≤0.1 mBar) prevents hydrolysis of the hydrochloride salt .

- Desiccants: Storage with silica gel or molecular sieves maintains anhydrous conditions .

- Stability-Indicating Assays: Accelerated degradation studies (40°C/75% RH for 6 months) monitor potency loss via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.